3F8 is classified as a humanized IgG1 monoclonal antibody. It is derived from murine (mouse) origins but has been modified to reduce immunogenicity in humans. The primary target of 3F8 is the GD2 antigen, which is expressed during fetal development and in various tumors, making it a significant target for cancer therapies, particularly in pediatric oncology .
The synthesis of 3F8 involves hybridoma technology, where mouse spleen cells are fused with myeloma cells to produce hybrid cells that can produce antibodies. The specific steps include:
The molecular structure of 3F8 consists of two heavy chains and two light chains typical of IgG antibodies. Each chain contains variable regions that specifically bind to the GD2 antigen and constant regions that mediate immune responses. The average molecular weight of 3F8 is approximately 144 kDa when non-glycosylated. The structure allows for effective binding and subsequent immune-mediated destruction of GD2-expressing tumor cells .
3F8 primarily functions through several mechanisms:
The mechanism of action for 3F8 involves its ability to bind specifically to the GD2 antigen on tumor cells, which triggers immune responses:
The physical properties of 3F8 include:
The primary application of 3F8 is in the treatment of high-risk neuroblastoma, particularly in pediatric patients who have relapsed or are refractory to conventional therapies. Clinical studies have demonstrated its effectiveness in improving survival rates when used as part of combination therapy regimens. Additionally, ongoing research explores its potential applications in other cancers expressing GD2, such as melanoma and small cell lung cancer .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3